molecular formula C7H18NO7P B7907877 Monuril

Monuril

Cat. No.: B7907877
M. Wt: 259.19 g/mol
InChI Key: QZJIMDIBFFHQDW-LMLSDSMGSA-N
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Description

Monuril, whose active ingredient is fosfomycin trometamol, is a broad-spectrum antibiotic primarily used to treat uncomplicated urinary tract infections. It is known for its effectiveness against a wide range of bacteria, including multidrug-resistant strains. This compound works by inhibiting an early stage of bacterial cell wall synthesis, making it a crucial tool in combating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosfomycin trometamol is synthesized through a multi-step chemical process. The key steps involve the reaction of epichlorohydrin with phosphorous acid to form (1R,2S)-(1,2-epoxypropyl)phosphonic acid. This intermediate is then reacted with tromethamine to produce fosfomycin trometamol .

Industrial Production Methods: Industrial production of fosfomycin trometamol involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. The synthesis is typically carried out in stainless steel reactors, with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Monuril undergoes various chemical reactions, including:

    Oxidation: Fosfomycin can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.

    Reduction: Reduction reactions are not typically associated with fosfomycin.

    Substitution: Fosfomycin can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed: The primary product of fosfomycin reactions is the formation of its active form, which inhibits bacterial cell wall synthesis. Other products depend on the specific reagents and conditions used in the reactions .

Scientific Research Applications

Monuril has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of bacterial cell wall synthesis inhibition.

    Biology: Investigated for its effects on bacterial growth and resistance mechanisms.

    Medicine: Widely used to treat urinary tract infections and studied for its potential in treating other bacterial infections.

    Industry: Employed in the development of new antibiotics and antibacterial agents.

Mechanism of Action

Monuril exerts its effects by irreversibly inhibiting an early stage of bacterial cell wall synthesis. It targets the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for the production of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting this enzyme, fosfomycin prevents the formation of the cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its broad-spectrum activity and effectiveness against multidrug-resistant bacteria. Its ability to inhibit an early stage of cell wall synthesis sets it apart from other antibiotics that target later stages or different pathways. Additionally, its oral bioavailability and single-dose regimen make it a convenient and effective treatment option for urinary tract infections .

Properties

IUPAC Name

[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJIMDIBFFHQDW-LMLSDSMGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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